
Oxalic acid--piperidine (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid–piperidine (1/2) is a compound formed by the combination of oxalic acid and piperidine in a 1:2 molar ratio Oxalic acid is a dicarboxylic acid with the formula (C_2H_2O_4), known for its strong acidic properties and ability to form complexes with various metals Piperidine, on the other hand, is a six-membered heterocyclic amine with the formula (C_5H_{11}N), widely used in organic synthesis and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxalic acid–piperidine (1/2) typically involves the reaction of oxalic acid with piperidine in an aqueous solution. The reaction is carried out by dissolving oxalic acid in water and gradually adding piperidine while maintaining the temperature at around 25-30°C. The mixture is stirred until a homogeneous solution is obtained, followed by slow evaporation to yield the crystalline product.
Industrial Production Methods: In an industrial setting, the production of oxalic acid–piperidine (1/2) can be scaled up by using larger reaction vessels and automated stirring systems. The reaction conditions remain similar, with careful control of temperature and pH to ensure the formation of the desired complex. The final product is typically purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Oxalic acid–piperidine (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and water.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Applications De Recherche Scientifique
Oxalic acid–piperidine (1/2) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of oxalic acid–piperidine (1/2) involves its interaction with various molecular targets and pathways. The piperidine moiety can interact with enzymes and receptors, modulating their activity. The oxalic acid component can chelate metal ions, affecting their availability and function in biological systems. These interactions can lead to various physiological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Piperine: An alkaloid with a piperidine nucleus, known for its bioavailability-enhancing properties.
Pyridine: A six-membered nitrogen-containing heterocycle with similar structural features to piperidine.
Dihydropyridine: A derivative of pyridine with significant pharmacological activities.
Uniqueness: Oxalic acid–piperidine (1/2) is unique due to its combination of a strong acid and a heterocyclic amine, resulting in a compound with distinct chemical and biological properties. Its ability to form complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
65512-63-2 |
|---|---|
Formule moléculaire |
C12H24N2O4 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
oxalic acid;piperidine |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-2-4-6-5-3-1;3-1(4)2(5)6/h2*6H,1-5H2;(H,3,4)(H,5,6) |
Clé InChI |
LKSWHQFYFLFHSK-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC1.C1CCNCC1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoic acid](/img/structure/B14488552.png)
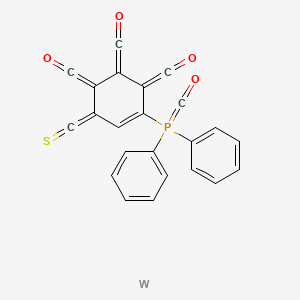
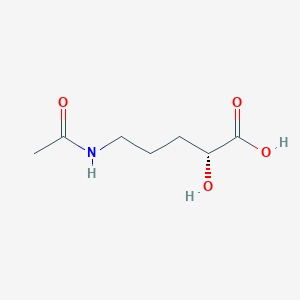
![4-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyrimidine](/img/structure/B14488569.png)

![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)



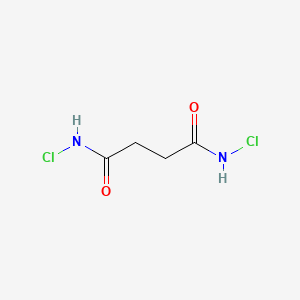
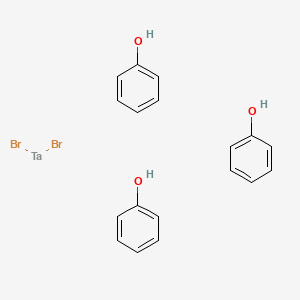
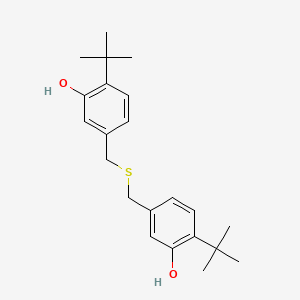
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
